molecular formula C10H14BrNS B1524762 1-((4-Bromothiophen-2-yl)methyl)piperidine CAS No. 1249047-09-3

1-((4-Bromothiophen-2-yl)methyl)piperidine

Cat. No.: B1524762
CAS No.: 1249047-09-3
M. Wt: 260.2 g/mol
InChI Key: IXLJUIFGMRWSPM-UHFFFAOYSA-N
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Description

1-((4-Bromothiophen-2-yl)methyl)piperidine is a chemical compound with the molecular formula C10H14BrNS. It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a piperidine ring via a methylene bridge. This compound is a white to light yellow solid with good solubility in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine typically involves the bromination of thiophene followed by a coupling reaction with piperidine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromothiophen-2-yl)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-Bromothiophen-2-yl)methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Chlorothiophen-2-yl)methyl)piperidine
  • 1-((4-Fluorothiophen-2-yl)methyl)piperidine
  • 1-((4-Iodothiophen-2-yl)methyl)piperidine

Uniqueness

1-((4-Bromothiophen-2-yl)methyl)piperidine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNS/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLJUIFGMRWSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704862
Record name 1-[(4-Bromothiophen-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249047-09-3
Record name 1-[(4-Bromothiophen-2-yl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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